molecular formula C13H10O2 B1587556 2-Naphthyl acrylate CAS No. 52684-34-1

2-Naphthyl acrylate

Cat. No.: B1587556
CAS No.: 52684-34-1
M. Wt: 198.22 g/mol
InChI Key: SLVJUZOHXPZVLR-UHFFFAOYSA-N
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Description

2-Naphthyl acrylate is an organic compound with the molecular formula C13H10O2. It is an ester formed from acrylic acid and 2-naphthol. This compound is known for its applications in polymer chemistry and material science due to its unique structural properties, which include a naphthalene ring and an acrylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthyl acrylate can be synthesized through the esterification of 2-naphthol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 100-120°C to ensure the completion of the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve a continuous flow process where 2-naphthol and acrylic acid are fed into a reactor along with a catalyst. The reaction mixture is then heated, and the product is continuously removed and purified through distillation or crystallization techniques.

Types of Reactions:

    Polymerization: this compound undergoes free radical polymerization to form poly(this compound), which is used in various applications such as coatings and adhesives.

    Transesterification: This compound can participate in transesterification reactions where the ester group is exchanged with another alcohol in the presence of a catalyst.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-naphthol and acrylic acid.

Common Reagents and Conditions:

    Catalysts: Sulfuric acid, benzoyl peroxide, and triethylamine are commonly used catalysts.

    Solvents: Tetrahydrofuran (THF), methanol, and dichloromethane are frequently used solvents in these reactions.

    Conditions: Reactions typically occur under controlled temperatures ranging from 0°C to 120°C, depending on the specific reaction.

Major Products:

    Poly(this compound): Formed through polymerization.

    2-Naphthol and Acrylic Acid: Formed through hydrolysis.

Scientific Research Applications

2-Naphthyl acrylate has a wide range of applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique optical and mechanical properties.

    Material Science: Incorporated into materials for enhanced thermal stability and UV resistance.

    Biological Studies: Utilized in the development of fluorescent probes and sensors due to its naphthalene ring structure.

    Medical Research: Investigated for its potential in drug delivery systems and as a component in bioadhesives.

Mechanism of Action

The mechanism of action of 2-naphthyl acrylate primarily involves its ability to undergo polymerization reactions. The acrylate group participates in free radical polymerization, where free radicals initiate the reaction by adding to the double bond of the acrylate, leading to the formation of long polymer chains. The naphthalene ring provides rigidity and enhances the thermal and chemical stability of the resulting polymers.

Comparison with Similar Compounds

    Methyl Acrylate: An ester of acrylic acid with a simpler structure, lacking the naphthalene ring.

    Ethyl Acrylate: Similar to methyl acrylate but with an ethyl group instead of a methyl group.

    2-Naphthyl Methacrylate: Similar to 2-naphthyl acrylate but with a methacrylate group instead of an acrylate group.

Uniqueness: this compound is unique due to the presence of the naphthalene ring, which imparts distinct optical and mechanical properties to the polymers formed from it. This makes it particularly valuable in applications requiring enhanced stability and specific interactions with light.

Properties

IUPAC Name

naphthalen-2-yl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVJUZOHXPZVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52684-35-2
Record name 2-Propenoic acid, 2-naphthalenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52684-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90394809
Record name 2-Naphthyl acrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52684-34-1
Record name 2-Naphthyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Naphthyl acrylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of 2-Naphthyl acrylate?

A1: this compound is an organic compound with the molecular formula C13H10O2 and a molecular weight of 198.22 g/mol. While specific spectroscopic data is not provided in the provided abstracts, it is characterized by the presence of both a naphthalene ring system and an acrylate group, suggesting potential fluorescence properties. [, , , ]

Q2: How is this compound used in material science?

A2: this compound serves as a valuable monomer in the synthesis of polymers, particularly those with fluorescent properties. It can be incorporated into polymer chains, introducing naphthalene groups as pendant moieties. For example, it's used in the creation of photo-cross-linkable polymers, like poly[vinyl 3-(1- and 2-naphthyl)acrylate-co-vinyl hexanoate-co-vinyl acetate], which are explored for their potential applications in materials science due to their light-induced crosslinking capabilities. [, ]

Q3: Can you elaborate on the fluorescence properties of polymers containing this compound?

A3: Research indicates that polymers incorporating this compound exhibit interesting fluorescence behavior. Studies on these polymers have revealed the presence of excimer formation, a phenomenon where excited-state dimers are formed, leading to altered fluorescence emissions. This excimer formation is indicative of conformational flexibility within the polymer backbone, allowing for interactions between the naphthalene units. []

Q4: How is this compound used in sensing applications?

A4: this compound plays a crucial role in developing ion-selective sensors. It acts as both a fluorescence tag and a complex-forming agent in the synthesis of ion imprinted polymers (IIPs). For instance, it has been successfully employed in creating a fluorescent sensor for the selective detection of Cadmium ions (Cd2+) in aqueous solutions. []

Q5: How does the structure of this compound contribute to its use in Cd2+ sensing?

A5: The acrylate group in this compound allows for its incorporation into a polymer matrix, while the naphthalene moiety provides fluorescence capabilities. When polymerized in the presence of Cd2+ ions (acting as a template), cavities are formed within the polymer structure that are specifically designed to recognize and bind to Cd2+ ions. The fluorescence of the naphthalene group then serves as a signal for the presence of Cd2+, enabling its detection. []

Q6: Are there any known photochemical reactions associated with this compound?

A6: Yes, this compound derivatives are known to undergo various photochemical reactions. For example, 2-nitro-3-(2-naphthyl)acrylate can undergo photorearrangement upon irradiation, leading to the formation of a naphtho[1, 2-b]furan-2-carboxylate derivative. [] Similarly, methyl 3-(2-naphthyl)acrylate exhibits both trans-cis isomerization and [2+2] cycloaddition reactions upon light exposure. The quantum yield of these reactions is influenced by solvent polarity, suggesting the involvement of both singlet and triplet excited states in these processes. [, ]

Q7: Has this compound been utilized in the synthesis of biologically relevant molecules?

A7: Yes, a derivative of this compound, specifically methyl 2-N-acetylamino-3-(2-naphthyl) acrylate, plays a key role in synthesizing a tritiated peptide analog of LHRH (luteinizing hormone-releasing hormone). This synthesis highlights a potentially general approach for preparing specifically labelled tritiated peptides with high specific activity. []

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